molecular formula C21H25N3OS B2576735 2-(adamantan-1-yl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 391862-70-7

2-(adamantan-1-yl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2576735
CAS No.: 391862-70-7
M. Wt: 367.51
InChI Key: CEASZOTWIVUAKH-UHFFFAOYSA-N
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Description

2-(Adamantan-1-yl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research, designed by integrating an adamantane moiety with a 1,3,4-thiadiazole core. This molecular architecture is frequently engineered to probe specific biological pathways, particularly those involving enzyme inhibition. The adamantane group is a well-known pharmacophore that imparts favorable pharmacokinetic properties and enhances binding affinity to hydrophobic pockets in target proteins . The 1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, noted for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, often through mechanisms such as carbonic anhydrase or kinase inhibition . Researchers are primarily investigating this acetamide derivative as a potential lead compound for the development of novel therapeutic agents. Its specific research value lies in its hypothesized mechanism of action, which may involve the modulation of enzyme targets like carbonic anhydrase isoforms or tyrosine kinases, making it a valuable tool for studying signal transduction pathways and disease mechanisms in vitro. The compound's structure-activity relationship (SAR) is a key focus for optimizing potency and selectivity in hit-to-lead campaigns. This chemical is intended for use in non-clinical research applications, including high-throughput screening, biochemical assays, and target validation studies, to elucidate its precise mechanism and potential research applications further.

Properties

IUPAC Name

2-(1-adamantyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS/c1-13-2-4-17(5-3-13)19-23-24-20(26-19)22-18(25)12-21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,14-16H,6-12H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEASZOTWIVUAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(adamantan-1-yl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane group is often introduced through a Friedel-Crafts alkylation reaction.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring can be synthesized via cyclization reactions involving thiosemicarbazides and carboxylic acids.

    Coupling Reaction: The final step involves coupling the adamantane derivative with the thiadiazole ring through an acetamide linkage, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(adamantan-1-yl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

2-(adamantan-1-yl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(adamantan-1-yl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1), which plays a role in the regulation of cortisol levels . The compound binds to the active site of the enzyme, preventing its normal function and thereby modulating metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,3,4-thiadiazol-2-yl acetamides. Key structural analogs and their substituent variations include:

Compound Name Substituents on Thiadiazole (Position 5) Adamantane Presence Melting Point (°C) Yield (%) Biological Activity Reference
2-(Adamantan-1-yl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide (Target) 4-Methylphenyl Yes N/A N/A Hypothesized enzyme inhibition N/A
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzylthio No 132–134 74 Not specified
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Benzylthio No 133–135 88 Not specified
N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide derivatives 4-Fluorobenzylthio No 135–170 68–85 Tyrosine kinase inhibition
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (I) Benzothiazole (not thiadiazole) Yes 212–213 22 Crystallographically studied
N-(5-{[2-(Adamantan-1-yl)-2-oxoethane]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide (52) Sulfonyl group Yes 216–218 11 11β-HSD1 inhibitor

Key Observations :

  • Adamantane Impact: Adamantane-containing analogs (e.g., compound I and 52) exhibit higher melting points (~212–218°C) compared to non-adamantane thiadiazoles (132–170°C), likely due to increased molecular rigidity and packing efficiency .
  • Substituent Effects : Thioether substituents (e.g., benzylthio, chlorobenzylthio) correlate with moderate yields (68–88%) and lower melting points. Sulfonyl or aromatic substituents (e.g., 4-methylphenyl) may enhance thermal stability .
Pharmacological and Physicochemical Properties
  • Lipophilicity : Adamantane’s hydrophobicity increases logP values, enhancing blood-brain barrier penetration. For instance, compound 52 has a molecular weight of 384 Da and a calculated logP of 3.2 .

Biological Activity

The compound 2-(adamantan-1-yl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a derivative of the adamantane and thiadiazole families. These classes of compounds are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this specific compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C15H18N4S\text{C}_{15}\text{H}_{18}\text{N}_4\text{S}

This structure incorporates an adamantane moiety, which contributes to its rigidity and ability to interact with biological targets. The presence of the thiadiazole ring is significant for its biological activity.

The biological activity of this compound is primarily attributed to:

  • Interaction with Enzymes : The adamantane structure allows for effective binding to enzyme active sites, potentially inhibiting their function.
  • Antimicrobial Activity : Thiadiazole derivatives have shown notable antimicrobial properties by disrupting bacterial cell wall synthesis and function.
  • Cytotoxic Effects : The compound may induce apoptosis in cancer cells through mechanisms involving DNA fragmentation and mitochondrial dysfunction.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial effects. For instance:

  • Minimum Inhibitory Concentration (MIC) values for various bacteria have been reported in studies involving similar compounds, suggesting that modifications in the thiadiazole structure can enhance activity against specific strains.
CompoundMIC (µg/mL)Bacterial Strain
This compoundTBDE. coli
N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole32S. aureus
5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine16P. aeruginosa

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies:

  • Cell Line Studies : Compounds with similar structures have shown IC50 values indicating effective inhibition of cancer cell growth.
Cell LineIC50 (µg/mL)Compound Used
MCF-7 (breast)0.28Thiadiazole Derivative A
A549 (lung)0.52Thiadiazole Derivative B
HePG2 (liver)TBDThis compound

Case Studies

Several studies highlight the efficacy of thiadiazole derivatives in treating infections and tumors:

  • Antiviral Activity : A study indicated that similar adamantane derivatives exhibit antiviral properties against influenza and HIV viruses through inhibition of viral entry into host cells.
  • Anticancer Properties : Research has demonstrated that certain thiadiazole compounds induce apoptosis in cancer cell lines via mitochondrial pathways and DNA damage.

Q & A

Q. What are the established synthetic routes for 2-(adamantan-1-yl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions. For example, a similar adamantane-acetamide derivative was prepared by refluxing 1-(1-adamantylacetyl)-1H-imidazole with a substituted benzothiazol-2-amine in chloroform for 6 hours, followed by crystallization from ethanol (yield: 22%) . Key factors include solvent choice (e.g., CHCl₃ for reflux stability), stoichiometric ratios, and purification methods (e.g., slow crystallization to obtain single crystals for X-ray studies). Optimization of these parameters can mitigate side reactions and improve yield.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • 1H NMR : Chemical shifts for adamantane protons typically appear at δ 1.5–2.0 ppm, while aromatic protons from the thiadiazole and 4-methylphenyl groups resonate at δ 7.0–7.7 ppm .
  • IR : Stretching vibrations for amide C=O (~1668 cm⁻¹) and aromatic C=C (~1604 cm⁻¹) confirm functional groups .
  • X-ray crystallography : Resolves intermolecular interactions (e.g., N–H⋯N hydrogen bonds and S⋯S contacts) that stabilize the crystal lattice. For a related compound, triclinic P1 space group packing was observed .

Q. What preliminary assays are recommended to evaluate its biological activity?

Thiadiazole derivatives are often screened for antimicrobial, anticancer, or enzyme-inhibitory activity. Standard assays include:

  • Antimicrobial : Broth microdilution (MIC determination against Gram-positive/negative bacteria) .
  • Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ calculations) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the adamantane group’s hydrophobic binding potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Core modifications : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents to modulate electronic effects .
  • Adamantane substitution : Test analogs with fluorinated or hydroxylated adamantane to enhance solubility or target affinity .
  • Thiadiazole ring : Explore 1,2,4-thiadiazole vs. 1,3,4-thiadiazole isomers to assess conformational impacts on binding .
  • Data-driven SAR : Use molecular docking (e.g., AutoDock Vina) to prioritize substituents predicted to enhance interactions with biological targets like kinase ATP-binding pockets.

Q. How do crystallographic data explain discrepancies in solubility or stability across related derivatives?

X-ray studies of a benzothiazole analog revealed H-bonded dimers and S⋯S interactions (3.62 Å) that stabilize the crystal lattice but reduce aqueous solubility . For the target compound, similar packing may explain poor solubility, necessitating formulation strategies (e.g., co-crystallization with cyclodextrins). Contrast this with derivatives lacking adamantane, which show improved solubility but reduced thermal stability .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure logP (e.g., ~4.5 for adamantane derivatives) to assess membrane permeability . High logP may explain poor in vivo efficacy despite potent in vitro activity.
  • Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at adamantane) that may alter activity .
  • Dose optimization : Adjust dosing regimens based on half-life data from pharmacokinetic studies in rodent models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.